molecular formula C10H8INO3 B1381403 3-Iodo-6-methoxy-1H-indole-2-carboxylic acid CAS No. 1263206-35-4

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid

Cat. No. B1381403
M. Wt: 317.08 g/mol
InChI Key: UISUJTUUQZJGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H8INO3 . It has a molecular weight of 317.08 .

Scientific Research Applications

Synthesis of Novel Compounds

The chemical serves as a precursor in the synthesis of novel indole-benzimidazole derivatives, showcasing its versatility in organic synthesis. By condensing indole carboxylic acids with substituted o-phenylenediamines, researchers have synthesized compounds that could have potential applications in various fields, including material science and drug discovery (Wang et al., 2016).

Development of Anti-inflammatory Compounds

A strategic development toward the core moiety of Herdmanine D, a naturally occurring anti-inflammatory compound, utilizes a regioselective synthesis approach that includes this chemical. The methodology emphasizes its importance in creating frameworks for anti-inflammatory drugs (Sharma et al., 2020).

Catalysis and Chemical Reactions

It is used in Rh(III)-catalyzed selective coupling processes, demonstrating its utility in facilitating mild and efficient reactions towards diverse product formations. This application highlights its role in synthetic chemistry, particularly in the selective formation of C-C and C-N bonds (Zheng et al., 2014).

Spectroscopic and Computational Studies

Methyl 5-methoxy-1H-indole-2-carboxylate, a derivative, has been the subject of spectroscopic and computational studies. These studies shed light on its electronic nature, vibrational assignment, and potential as a precursor to biologically active molecules. Such research underlines the compound's importance in understanding the properties of indole derivatives and their applications in various scientific domains (Almutairi et al., 2017).

Antioxidant and Cytotoxicity Properties

Research involving 6-methoxytetrahydro-β-carbolines, synthesized through reactions with 5-methoxytryptamine, explores the antioxidant and cytotoxicity properties of such compounds. This investigation provides insights into the potential therapeutic applications of derivatives, particularly in antioxidant and cytotoxic contexts (Goh et al., 2015).

properties

IUPAC Name

3-iodo-6-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO3/c1-15-5-2-3-6-7(4-5)12-9(8(6)11)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISUJTUUQZJGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid
Reactant of Route 2
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid
Reactant of Route 3
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid
Reactant of Route 4
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid
Reactant of Route 5
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid
Reactant of Route 6
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.